Rimonabant Hydrochloride

Description

Properties

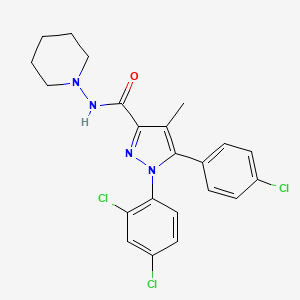

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYOKXLUFHOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166495 | |

| Record name | Rimonabant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158681-13-1 | |

| Record name | Rimonabant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158681-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimonabant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimonabant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158681-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMONABANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL0V2LQZ09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rimonabant Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimonabant Hydrochloride (SR141716A) is a synthetic, selective antagonist of the cannabinoid receptor type 1 (CB1). Initially developed by Sanofi-Aventis, it was the first in its class to be approved for the treatment of obesity. This technical guide provides an in-depth overview of the discovery, detailed synthetic pathways, and the molecular mechanism of action of Rimonabant. It includes comprehensive experimental protocols for its synthesis and for key assays used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Development

Rimonabant was discovered and developed by Sanofi-Aventis (now Sanofi) in the 1990s.[1] The rationale for its development stemmed from the well-known appetite-stimulating effects of cannabis, which are mediated by the activation of CB1 receptors in the brain.[2] Researchers hypothesized that blocking these receptors could lead to appetite suppression and weight loss. Rimonabant emerged as a potent and selective CB1 receptor antagonist from a dedicated drug discovery program.[3]

It was approved in the European Union in 2006 for the treatment of obesity, to be used in conjunction with diet and exercise.[1] However, it was later withdrawn from the market in 2008 due to concerns about serious psychiatric side effects, including depression and suicidal ideation.[3] Despite its withdrawal, Rimonabant remains a valuable research tool for studying the endocannabinoid system and a lead compound for the development of new therapeutics with improved safety profiles.

Chemical Synthesis

This compound, chemically named N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, can be synthesized through several routes. Two prominent methods are detailed below.

Synthesis Route 1: From 4-Chlorobenzaldehyde and Nitroethane

This route, described in patent literature, offers a practical approach to the pyrazole core of Rimonabant.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-nitropropene (Intermediate II)

-

Reagents: 4-chlorobenzaldehyde (14.1 g, 0.1 mol), nitroethane (8.6 mL, 0.12 mol), piperidine (2 drops), absolute ethanol (100 mL).

-

Procedure: Dissolve 4-chlorobenzaldehyde in absolute ethanol in a round-bottom flask. Add nitroethane and piperidine to the solution. Reflux the mixture at 80°C for 12 hours. After the reaction, concentrate the solution to approximately 40 mL and allow it to stand for crystallization.

-

Purification: Filter the precipitated solid to obtain pale yellow flaky crystals.

-

Yield: 15.7 g (79.2%).

-

Characterization: Melting point: 84.6–85.6°C; ESI-MS: m/z = 198.0 [M+H]⁺.[4]

Step 2: Synthesis of D-glucose-2,4-dichlorophenylhydrazone (Intermediate III)

-

Reagents: 2,4-dichlorophenylhydrazine hydrochloride (21.3 g, 0.1 mol), D-glucose (36.0 g, 0.2 mol), sodium acetate (8.2 g, 0.1 mol), water (150 mL).

-

Procedure: Dissolve 2,4-dichlorophenylhydrazine hydrochloride, D-glucose, and sodium acetate in water. Stir the mixture at 25°C for 12 hours.

-

Purification: The reaction mixture is worked up to isolate the product.

-

Yield: 26.5 g (78.2%).

-

Characterization: Melting point: 43.2–46.6°C; ESI-MS: m/z = 339.0 [M+H]⁺.[4]

Step 3: Synthesis of the Pyrazole Intermediate (IV)

-

Procedure: Intermediate II and Intermediate III undergo a cyclization reaction under alkaline conditions to form the pyrazole core.

Step 4: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate V)

-

Reagents: Pyrazole intermediate (IV) (0.01 mol), sodium periodate (8.56 g, 0.04 mol), potassium permanganate (79 mg, 0.5 mmol), 30% (w/w) aqueous sodium carbonate (15 mL), tert-butanol (50 mL), water (30 mL).

-

Procedure: Suspend the pyrazole intermediate (IV) in tert-butanol and add the aqueous sodium carbonate solution. At room temperature, add a solution of sodium periodate and potassium permanganate in water dropwise. Stir the reaction at 25°C for 3 hours, then warm to 60°C for 30 minutes.

-

Purification: Cool the reaction mixture to room temperature and filter off the insoluble materials. Wash the filter cake with dichloromethane. Adjust the pH of the aqueous layer to 2 with 2 mol/L hydrochloric acid to precipitate the product. Filter to obtain a white solid powder.

-

Yield: 3.26 g (85.4%).[4]

Step 5: Synthesis of this compound (I)

-

Procedure: The carboxylic acid (V) is converted to its acyl chloride and then reacted with N-aminopiperidine to form the amide. Subsequent treatment with hydrochloric acid yields this compound.

Synthesis Route 2: From 4-Chloropropiophenone and Diethyl Oxalate

This is another common and efficient route for the synthesis of Rimonabant.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxo-3-methylbutanoate (Intermediate 8)

-

Reagents: 4-chloropropiophenone (50 g, 1 mol), lithium hexamethyldisilazide (LiHMDS) (300 mL, 1.07 mol, 1.0 M solution in hexane), cyclohexane (425 mL), diethyl oxalate (47.8 g, 1.1 mol).

-

Procedure: To a stirred solution of LiHMDS in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere over 30-45 minutes. Stir for 1 hour, then add diethyl oxalate. Remove the cooling bath and stir for 6 hours.

-

Purification: Filter the precipitated yellow solid and wash with cyclohexane. Partition the solid between 1 N HCl and dichloromethane.

-

Yield: 70%.[5]

Step 2: Synthesis of Rimonabant (1)

-

Reagents: Diketo ester (8), N-aminopiperidine, 2,4-dichlorophenylhydrazine hydrochloride (16.5 g, 0.077 mol), ethyl acetate.

-

Procedure: React the diketo ester (8) with N-aminopiperidine. After the reaction is complete (monitored by TLC), add 2,4-dichlorophenylhydrazine hydrochloride and maintain the reaction at ambient temperature for 3 hours.

-

Purification: Evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with saturated sodium chloride solution. Evaporate the solvent and crystallize the residue from diisopropyl ether.

-

Yield: 20.5 g.[5]

Step 3: Formation of this compound

-

Procedure: Dissolve the free base of Rimonabant in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

Mechanism of Action

Rimonabant is a selective antagonist and inverse agonist of the CB1 receptor.[2] These receptors are predominantly located in the central nervous system (CNS) and peripheral tissues, including adipose tissue, the liver, and muscles.[2]

CB1 Receptor Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6]

-

Agonist Activation: Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind to and activate the CB1 receptor. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits.

-

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.

-

-

Rimonabant's Action: As an inverse agonist, Rimonabant binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous agonists but also reduces the basal, constitutive activity of the receptor, leading to an increase in cAMP levels in cells with high receptor expression.[6]

Caption: CB1 Receptor Signaling Pathway.

Experimental Protocols for Mechanism of Action

This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Objective: To determine the inverse agonist activity of Rimonabant at the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).

-

[³⁵S]GTPγS (radiolabeled).

-

GDP, unlabeled GTPγS.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

Rimonabant and a known CB1 agonist (e.g., WIN 55,212-2).

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes expressing the CB1 receptor.

-

In a microplate, incubate the cell membranes with varying concentrations of Rimonabant in the assay buffer containing GDP and [³⁵S]GTPγS.

-

For comparison, run parallel experiments with a CB1 agonist to measure G-protein activation and with buffer alone to determine basal activity.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Inverse agonism is demonstrated by a concentration-dependent decrease in basal [³⁵S]GTPγS binding in the presence of Rimonabant.

BRET assays are used to monitor protein-protein interactions in living cells. For GPCRs, BRET can be used to study the interaction between the receptor and its G-protein.

-

Objective: To monitor the conformational changes in the G-protein heterotrimer upon Rimonabant binding to the CB1 receptor.

-

Materials:

-

HEK293 cells co-transfected with constructs for:

-

CB1 receptor.

-

Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc).

-

Gβγ subunit fused to a fluorescent acceptor (e.g., Venus, a YFP variant).

-

-

Coelenterazine (luciferase substrate).

-

Rimonabant and a known CB1 agonist.

-

BRET-compatible plate reader.

-

-

Procedure:

-

Culture the transfected HEK293 cells in a 96-well plate.

-

Replace the culture medium with a buffer.

-

Add varying concentrations of Rimonabant or a CB1 agonist to the wells.

-

Add the coelenterazine substrate.

-

Immediately measure the luminescence emission at the donor and acceptor wavelengths using a BRET plate reader.

-

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An agonist will cause a decrease in the BRET signal as the G-protein subunits dissociate. An inverse agonist like Rimonabant is expected to stabilize the heterotrimeric G-protein complex, potentially leading to an increase or no change in the basal BRET signal, and will antagonize the agonist-induced decrease in BRET.

Caption: BRET Assay Workflow.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Reference |

| Cannabinoid CB1 | 1.8 | [1] |

| Cannabinoid CB2 | 514 | [1] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Condition | Reference |

| Tₘₐₓ | ~2 hours | Oral dose in obese patients | [7] |

| Terminal Half-life | 6-9 days | Healthy, non-obese individuals | [8] |

| Terminal Half-life | 16 days | Obese individuals | [8] |

| Metabolism | Hepatic (CYP3A and amidohydrolase) | In vitro | [8] |

| Bioavailability | Higher after oral vs. i.p. administration | Mice | [9] |

Table 3: Clinical Efficacy (1-year treatment)

| Parameter | Rimonabant (20 mg/day) | Placebo | Reference |

| Mean Weight Loss | 4.6 kg - 6.9 kg | 1.5 kg | [8][10] |

| Patients with ≥10% Weight Loss | 33% | 7% | [8] |

Conclusion

This compound was a pioneering drug that validated the endocannabinoid system as a therapeutic target for obesity and metabolic disorders. While its clinical use was curtailed by safety concerns, the extensive research into its synthesis and mechanism of action has provided a solid foundation for the development of second-generation CB1 receptor antagonists with improved safety profiles, such as peripherally restricted agents. The detailed synthetic routes and experimental protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology who continue to explore the therapeutic potential of modulating the endocannabinoid system.

References

- 1. apexbt.com [apexbt.com]

- 2. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Rimonabant Hydrochloride: A Technical Guide to its Mechanism of Action as a CB1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant Hydrochloride, also known as SR141716A, is a synthetic, selective antagonist of the cannabinoid receptor type 1 (CB1). Initially developed as a potential therapeutic agent for obesity and related metabolic disorders, its unique mechanism of action has been a subject of extensive research. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which Rimonabant exerts its effects, with a focus on its interaction with the CB1 receptor and the subsequent impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Rimonabant's pharmacology.

Core Mechanism of Action: CB1 Receptor Antagonism and Inverse Agonism

Rimonabant is a 1,5-diarylpyrazole derivative that acts as a potent and selective antagonist of the CB1 receptor.[1] Its primary mechanism involves binding to the CB1 receptor and preventing its activation by endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG).[2] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in areas associated with appetite, memory, and mood, as well as in peripheral tissues like adipose tissue, liver, and skeletal muscle.[2][3]

Beyond simple antagonism, Rimonabant has been demonstrated to exhibit inverse agonist properties.[4][5] This means that in addition to blocking the effects of agonists, Rimonabant can independently decrease the basal level of receptor signaling activity.[1] This dual action as both an antagonist and an inverse agonist contributes to its overall pharmacological profile.[6]

Molecular Interactions and Binding Affinity

Rimonabant demonstrates high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a key feature of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Rimonabant's interaction with cannabinoid receptors, compiled from various in vitro studies.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human CB1 | 1.8 nM | Radioligand Binding ([³H]SR141716A) | [7] |

| Human CB1 | 5.6 nM | Radioligand Binding | [8] | |

| Rat CB1 | 2.0 nM | Radioligand Binding ([³H]CP55,940) | [6] | |

| Human CB2 | >1000 nM | Radioligand Binding | [7] | |

| Functional Potency (IC50) | Human CB1 | 5.6 - 48 nM | Inhibition of Agonist-stimulated activity | [8] |

| Human CB1 | ~1 nM (EC50) | cAMP Assay (as inverse agonist) | [9] |

Downstream Signaling Pathways

Activation of the CB1 receptor by an agonist typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[3]

Rimonabant, by acting as an antagonist, blocks these agonist-induced effects. As an inverse agonist, it can independently increase cAMP levels by reducing the constitutive activity of the CB1 receptor.[4]

Signaling Pathway Diagrams

Caption: CB1 Receptor Signaling Pathway with an Agonist.

Caption: Rimonabant's Action on the CB1 Receptor.

Experimental Protocols

The characterization of Rimonabant's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CB1 receptor by Rimonabant.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).[10]

-

Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM CP-55,940).[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[12]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).[11]

-

Scintillation counter.

Procedure:

-

Plate Preparation: Add assay buffer to each well of a 96-well plate.

-

Compound Addition: Add serial dilutions of Rimonabant to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-labeled agonist).

-

Membrane Addition: Add the CB1 receptor membrane preparation to each well.

-

Radioligand Addition: Add the radioligand ([³H]SR141716A or [³H]CP55,940) to all wells at a concentration near its Kd.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10][12]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[10]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Rimonabant (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

Caption: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) in cells expressing the CB1 receptor.

Objective: To determine the functional effect of Rimonabant on adenylyl cyclase activity, either by blocking agonist-induced inhibition (antagonism) or by increasing basal cAMP levels (inverse agonism).

Materials:

-

Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).[1]

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

CB1 receptor agonist (e.g., CP55,940).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

-

Compound Addition:

-

Antagonist Mode: Add Rimonabant at various concentrations, followed by a fixed concentration of a CB1 agonist (e.g., EC80 of CP55,940) and forskolin.

-

Inverse Agonist Mode: Add Rimonabant at various concentrations in the absence of an agonist.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP concentration against the Rimonabant concentration to determine the IC50 value for the inhibition of the agonist response.

-

Inverse Agonist Mode: Plot the cAMP concentration against the Rimonabant concentration to determine the EC50 value for the stimulation of cAMP production.

-

Conclusion

This compound's mechanism of action is characterized by its high affinity and selective binding to the CB1 receptor, where it functions as both an antagonist and an inverse agonist. This dual activity allows it to effectively block the signaling of endogenous and exogenous cannabinoids and to reduce the basal activity of the CB1 receptor, leading to downstream effects on signaling pathways such as the modulation of cAMP levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of CB1 receptor pharmacology and the development of novel therapeutics targeting the endocannabinoid system. The psychiatric side effects that led to its market withdrawal, however, underscore the complexity of targeting the endocannabinoid system.[2]

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

Rimonabant Hydrochloride: A Technical Guide to a Selective CB1 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimonabant Hydrochloride, also known as SR141716A, is a synthetic, selective cannabinoid CB1 receptor inverse agonist.[1] Initially developed as a promising therapeutic agent for obesity and related metabolic disorders, its unique mechanism of action offered a novel approach to managing cardiometabolic risk factors.[2][3] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite, reduce body weight, and improve several metabolic parameters, including lipid profiles and glucose tolerance.[2][3] However, its journey from a potential blockbuster drug to its withdrawal from the market highlights the complexities of targeting the endocannabinoid system, particularly the significant psychiatric adverse effects associated with CB1 receptor antagonism.[4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding affinity, pharmacokinetics, clinical trial data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Selective CB1 Receptor Inverse Agonist

Rimonabant acts as a potent and selective antagonist or inverse agonist at the cannabinoid CB1 receptor. These receptors are predominantly located in the central nervous system (CNS) but are also present in peripheral tissues such as adipose tissue, the liver, and muscles. The endocannabinoid system, through the action of endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG) on CB1 receptors, plays a crucial role in regulating appetite, energy balance, and mood.[5]

As an inverse agonist, Rimonabant not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity. This dual action leads to a significant attenuation of the endocannabinoid system's signaling. In the hypothalamus, this inhibition of CB1 receptors disrupts the signaling pathways that promote appetite, leading to reduced food intake. Peripherally, Rimonabant's action on CB1 receptors in adipose tissue can lead to reduced fat storage (lipogenesis) and increased fat breakdown (lipolysis). In the liver, it can help mitigate the accumulation of fat.

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Rimonabant, by its inverse agonist action, can prevent this decrease and may even increase basal cAMP levels. Furthermore, CB1 receptor activation can modulate ion channels, such as inhibiting calcium channels and activating inwardly rectifying potassium channels. Rimonabant's blockade of these pathways is central to its pharmacological effects.

Quantitative Data

Binding Affinity

Rimonabant exhibits high affinity and selectivity for the human CB1 receptor over the CB2 receptor.

| Receptor | Ligand | Ki (nM) | Assay System |

| Human CB1 | Rimonabant | 1.8[1][7] | CHO cells expressing human CB1 receptor |

| Human CB2 | Rimonabant | 9800[7] | CHO cells expressing human CB2 receptor |

Pharmacokinetic Profile

| Parameter | Value (in obese subjects) | Conditions |

| Tmax (Time to maximum concentration) | ~2 hours[8] | Following a 20 mg oral dose |

| Terminal Half-life (t1/2) | ~16 days[8] | |

| Metabolism | Hepatic, primarily via CYP3A4[6][8] |

Clinical Trial Data (RIO Program)

The Rimonabant in Obesity (RIO) program consisted of several large-scale, randomized, double-blind, placebo-controlled trials.

| Trial | Patient Population | Treatment | Mean Weight Loss (vs. Placebo) | Key Metabolic Changes (vs. Placebo) |

| RIO-North America | 3040 obese/overweight patients | 20 mg/day Rimonabant for 1 year | 4.7 kg[8] | Significant decrease in waist circumference, improved insulin sensitivity, increase in HDL cholesterol.[6] |

| RIO-Europe | 1508 obese/overweight patients | 20 mg/day Rimonabant for 1 year | -6.5 kg (Rimonabant) vs. -1.6 kg (Placebo) | Significant improvements in HDL cholesterol and triglycerides. |

| RIO-Lipids | 1036 overweight/obese patients with untreated dyslipidemia | 20 mg/day Rimonabant for 1 year | 6.9 kg | 7% increase in HDL-C, 13% difference in triglycerides.[8] |

| RIO-Diabetes | 1047 overweight/obese patients with type 2 diabetes | 20 mg/day Rimonabant for 1 year | 5.3 kg | 0.7% reduction in HbA1c.[8] |

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is a representative method for determining the binding affinity of a compound like Rimonabant to the CB1 receptor using a radiolabeled ligand, such as [³H]CP55,940.

Objective: To determine the inhibitory constant (Ki) of Rimonabant for the CB1 receptor.

Materials:

-

Membranes from CHO or HEK 293 cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP55,940.

-

Unlabeled ligand for non-specific binding determination: CP55,940.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.[2]

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.[2]

-

96-well filter plates (e.g., Unifilter GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of Rimonabant.

-

Incubation: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.75 nM), the cell membranes (e.g., 0.2-8 µg of protein), and varying concentrations of Rimonabant.[2] For total binding, no Rimonabant is added. For non-specific binding, a high concentration of unlabeled CP55,940 (e.g., 1 µM) is added.[2]

-

Incubation Conditions: Incubate the plate at 30°C for 90 minutes with gentle shaking.[2]

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to separate bound from free radioligand.[2]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Rimonabant (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Objective: To demonstrate the inverse agonist activity of Rimonabant at the CB1 receptor.

Procedure:

-

Membrane Preparation: Use membranes from cells expressing the CB1 receptor.

-

Incubation: Incubate the membranes with [³⁵S]GTPγS and varying concentrations of Rimonabant. A known agonist (e.g., WIN 55,212-2) is used as a positive control to stimulate [³⁵S]GTPγS binding, while a buffer-only condition establishes the basal binding level.

-

Reaction Conditions: The incubation is typically carried out at 30°C for 60 minutes in a buffer containing GDP.

-

Termination and Detection: The reaction is stopped by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Interpretation: An agonist will increase [³⁵S]GTPγS binding above basal levels. A neutral antagonist will block the agonist-induced increase but will not affect basal binding. An inverse agonist, like Rimonabant, will decrease the basal [³⁵S]GTPγS binding, indicating a reduction in the constitutive activity of the receptor.

Clinical Development and Withdrawal

Rimonabant was approved in the European Union in 2006 for the treatment of obesity. However, post-marketing surveillance and further clinical trial data revealed a significant risk of serious psychiatric adverse events, including depression, anxiety, and suicidal ideation.[4] These safety concerns led to the suspension of its marketing authorization in Europe in 2008, and it was never approved for use in the United States.[6] The story of Rimonabant serves as a critical case study in drug development, emphasizing the importance of thoroughly understanding the physiological roles of a target, especially one as pleiotropic as the CB1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

Rimonabant Hydrochloride: A Technical Guide to its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of Rimonabant Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental context.

Chemical and Physical Properties

This compound is the hydrochloride salt of Rimonabant, a synthetic cannabinoid receptor antagonist. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide;hydrochloride | PubChem |

| CAS Number | 158681-13-1 | PubChem |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O·HCl | DrugBank Online[1] |

| Molecular Weight | 500.25 g/mol | DrugBank Online[1] |

| Solubility | DMSO: 33.33 mg/mL (66.63 mM; requires sonication)Water: < 0.1 mg/mL (insoluble) | GlpBio[2] |

| pKa (Predicted) | Strongest Acidic: 10.82Strongest Basic: 1.69 | DrugBank Online[1] |

| Melting Point | Not readily available in cited literature. A melting point of 114 °C (with decomposition) has been reported for a synthetic intermediate. | Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist |

Molecular Structure

This compound possesses a central pyrazole ring substituted at various positions. The structural complexity arises from the presence of a 4-chlorophenyl group, a 2,4-dichlorophenyl group, a methyl group, and a carboxamide group linked to a piperidin-1-yl moiety.

Caption: Molecular structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not consistently available in the public domain. However, analysis of closely related structures, such as the rimonabant carboxylic acid intermediate, provides expected chemical shift regions.

-

¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The methyl protons on the pyrazole ring would likely appear as a singlet around 2.0-2.5 ppm. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm).

-

¹³C NMR: The carbonyl carbon of the amide is expected around 160-170 ppm. Aromatic carbons would resonate in the 120-140 ppm range. The methyl carbon would be found upfield, typically below 20 ppm. The carbons of the piperidine ring would appear in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of Rimonabant (the free base) provides characteristic absorption bands that are expected to be present in the hydrochloride salt, with some shifts due to salt formation.

-

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide group.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the amide.

-

C-Cl Stretch: Aromatic C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings.

Mechanism of Action and Signaling Pathway

Rimonabant acts as a selective inverse agonist of the cannabinoid type 1 (CB1) receptor. These receptors are predominantly found in the central nervous system and peripheral tissues. As an inverse agonist, Rimonabant binds to the CB1 receptor and reduces its basal activity. This is in contrast to a neutral antagonist which would only block the binding of agonists.

The primary signaling pathway affected by Rimonabant's interaction with the CB1 receptor is the G-protein coupled receptor (GPCR) cascade.

Caption: Rimonabant's signaling pathway via the CB1 receptor.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for Rimonabant have been reported. A common method involves the following key steps:

-

Formation of a diketoester intermediate: This is often achieved by the condensation of a substituted propiophenone with an oxalate ester.

-

Cyclization to form the pyrazole core: The diketoester intermediate is reacted with a substituted hydrazine to form the central pyrazole ring.

-

Amide bond formation: The carboxylic acid on the pyrazole ring is activated and then reacted with N-aminopiperidine to form the final amide.

-

Salt formation: The free base is then treated with hydrochloric acid to yield this compound.

A variety of reagents and conditions can be employed for each step, and detailed procedures can be found in the patent literature and scientific publications.

Purity Determination by RP-HPLC

A common method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio is typically isocratic.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.

References

Rimonabant Hydrochloride: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was developed for the management of obesity and cardiometabolic risk factors. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of rimonabant hydrochloride, drawing from key clinical and preclinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O·HCl | --INVALID-LINK-- |

| Molecular Weight | 500.25 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in DMSO; Insoluble in water.[1] | --INVALID-LINK-- |

Pharmacokinetics

Rimonabant exhibits linear pharmacokinetics at doses up to 20 mg/day.[2] Its pharmacokinetic profile is characterized by rapid absorption and a long terminal half-life, which is notably longer in obese individuals compared to non-obese individuals.[2]

Absorption

Following oral administration, rimonabant is rapidly absorbed, with the maximum plasma concentration (Tmax) being reached in approximately 2 hours.[2]

Bioavailability

While specific quantitative data on the absolute oral bioavailability of rimonabant in humans is not widely published, it is reported to have good oral bioavailability.[1]

Distribution

Rimonabant is highly protein-bound, with a binding percentage of nearly 100%. A population pharmacokinetic model revealed that the central and peripheral volumes of distribution are influenced by body weight, with higher values observed in more obese patients.[3] Age was also found to influence the central volume of distribution, with older patients showing higher values.[3]

Metabolism

Rimonabant is extensively metabolized in the liver. The primary metabolic pathways are oxidative dehydrogenation of the piperidinyl ring to an iminium ion, hydroxylation at the 3-position of the piperidinyl ring, and cleavage of the amide linkage.[4] In vitro studies have identified cytochrome P450 3A4 (CYP3A4) and amidohydrolase as the key enzymes involved in its metabolism.[2] The involvement of CYP3A4 suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.

Excretion

The primary route of excretion for rimonabant and its metabolites is through the feces, accounting for approximately 86% of the dose, with a minor portion (around 3%) excreted in the urine.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from a population pharmacokinetic analysis of obese patients in the RIO (Rimonabant in Obesity) Phase III studies.

Table 1: Population Pharmacokinetic Parameters of Rimonabant in Obese Patients

| Parameter | Value | Covariate Influence |

| Apparent Clearance (CL/F) | 5.21 L/h (non-black patients) | 1.75-fold higher in black patients.[3] |

| 9.11 L/h (black patients) | ||

| Apparent Central Volume of Distribution (V2/F) | Dependent on body weight and age | Higher in more obese and younger patients.[3] |

| Apparent Peripheral Volume of Distribution (V3/F) | Dependent on body weight | Higher in more obese patients.[3] |

| Inter-patient Variability in CL/F | ~46% | - |

| Inter-patient Variability in V2/F | ~62% | - |

| Inter-patient Variability in V3/F | ~18% | - |

Table 2: Steady-State Pharmacokinetic Parameters of a 20 mg Once-Daily Dose of Rimonabant in a Typical 100 kg, 46-Year-Old Obese Patient

| Parameter | Black Patients | Non-Black Patients |

| Cmax,ss (ng/mL) | 152 | 221 |

| Cmin,ss (ng/mL) | 70.7 | 137 |

| AUC₀₋₂₄,ss (ng·h/mL) | 2195 | 3839 |

Table 3: Half-life of Rimonabant

| Population | Terminal Half-life (t½) |

| Healthy, non-obese individuals | 6 to 9 days[2] |

| Obese individuals (BMI > 30 kg/m ²) | 16 days[2] |

Experimental Protocols

Population Pharmacokinetic Study in Obese Patients (RIO Trials)

Study Design: The data for the population pharmacokinetic analysis was obtained from two large, long-term Phase III studies (RIO Europe and RIO North America). These were randomized, double-blind, placebo-controlled trials where obese patients received once-daily oral doses of 5 mg or 20 mg of rimonabant for up to two years.[3]

Subject Population: Over 3000 obese patients (BMI > 30 kg/m ²) were included in the analysis.[3]

Pharmacokinetic Sampling: Plasma samples were collected from the participants throughout the duration of the studies. While the exact sampling time points are not detailed in the available literature, they were sufficient to construct a two-compartment pharmacokinetic model with first-order absorption.

Analytical Method: Plasma concentrations of rimonabant were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Pharmacokinetic Analysis: A population pharmacokinetic analysis was performed using the NONMEM software. A two-compartment model with first-order absorption best described the data. The analysis investigated the influence of several covariates, including age, body weight, race, sex, and renal function, on the pharmacokinetic parameters.[3]

In Vitro Metabolism Study

Objective: To characterize the biotransformation and potential bioactivation pathways of rimonabant.

Methodology: Rimonabant was incubated with human and rat liver microsomes. Reactive metabolite trapping studies were conducted using potassium cyanide and methoxylamine. Covalent binding to proteins was also assessed.

Key Findings: The major biotransformation pathways identified were oxidative dehydrogenation, hydroxylation, and amide linkage cleavage.[4] The study also observed the formation of a major iminium ion metabolite and a high level of covalent binding in human liver microsomes.[4]

Visualizations

Caption: Major metabolic pathways of rimonabant.

Caption: Workflow for a population pharmacokinetic study.

Conclusion

This technical guide has synthesized the available data on the pharmacokinetics and bioavailability of this compound. The compound is characterized by rapid oral absorption, a long half-life that is extended in obese individuals, and extensive hepatic metabolism primarily via CYP3A4 and amidohydrolase. While a precise figure for absolute oral bioavailability is not publicly available, it is generally considered to be good. The population pharmacokinetic models have provided valuable insights into the variability of its disposition, with factors such as body weight, age, and race influencing its clearance and distribution. This comprehensive overview serves as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Welcome to the Population Approach Group in Europe [page-meeting.org]

- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Rimonabant Hydrochloride: A Technical Deep-Dive into its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimonabant Hydrochloride, also known as SR141716A, is a synthetic ligand that gained significant attention as the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use.[1][2] Developed by Sanofi-Aventis, it was initially marketed as an anti-obesity agent.[1] The endocannabinoid system (ECS) is a ubiquitous and crucial signaling system that modulates a wide array of physiological processes, including appetite, energy balance, and metabolism.[2][3][4] Rimonabant's primary mechanism of action involves the targeted blockade of the cannabinoid receptor type 1 (CB1), which is densely expressed in the central nervous system and various peripheral tissues integral to metabolic regulation.[3][4] This technical guide provides a comprehensive overview of Rimonabant's effects on the endocannabinoid system, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the downstream signaling consequences of its interaction with the CB1 receptor.

Mechanism of Action: A Dual Role as Antagonist and Inverse Agonist

Rimonabant is a 1,5-diarylpyrazole derivative that functions as a potent and selective CB1 receptor antagonist.[5] Its high affinity for the CB1 receptor (with Ki values in the low nanomolar range) and substantially lower affinity for the CB2 receptor (Ki > 1000 nM) underscore its selectivity.[6][7]

The drug's mechanism is twofold:

-

Antagonism: Rimonabant competitively binds to the CB1 receptor, thereby blocking the binding and subsequent signaling of endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG).[4]

-

Inverse Agonism: Beyond simple blockade, Rimonabant exhibits inverse agonist properties.[2][8] This means that in the absence of an agonist, it binds to the CB1 receptor and reduces its basal, constitutive activity.[7][9][10] This action is contrary to that of an agonist, which would increase receptor activity.[7] This inverse agonism is thought to contribute significantly to its pharmacological effects, including the reduction of appetite-stimulating pathways.[4][10]

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9] By acting as an inverse agonist, Rimonabant inhibits this Gαi/o signaling pathway.[9][11] This leads to a cascade of downstream effects, most notably the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][12][13]

Quantitative Pharmacological Data

The potency and selectivity of Rimonabant have been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values from the literature.

| Parameter | Receptor/Assay | Value (nM) | Reference(s) |

| Ki | Cannabinoid CB1 Receptor | 1.98 | [6] |

| Cannabinoid CB1 Receptor | 2 | [7] | |

| Cannabinoid CB1 Receptor | 0.43 - 5.4 | [14] | |

| IC50 | Cannabinoid CB1 Receptor | 6.0 | [14] |

Experimental Protocols

The characterization of Rimonabant's pharmacological profile relies on a suite of established in vitro and in vivo experimental techniques.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of Rimonabant for cannabinoid receptors.

-

Methodology: Membranes from cells expressing CB1 or CB2 receptors (e.g., CHO cells, brain tissue) are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of Rimonabant.[7] The amount of radioligand displaced by Rimonabant is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.

-

-

[³⁵S]GTPγS Binding Assays:

-

Objective: To assess the functional activity of Rimonabant as an antagonist or inverse agonist by measuring G-protein activation.

-

Methodology: Cell membranes expressing CB1 receptors are incubated with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of Rimonabant. Inverse agonists like Rimonabant decrease the basal level of [³⁵S]GTPγS binding by inhibiting constitutive receptor-G protein coupling.[9] Conversely, when co-incubated with a CB1 agonist, Rimonabant's antagonistic properties are demonstrated by its ability to block the agonist-stimulated increase in [³⁵S]GTPγS binding.[9]

-

-

cAMP Accumulation Assays:

-

Objective: To measure the downstream effect of Rimonabant on adenylyl cyclase activity.

-

Methodology: Intact cells expressing CB1 receptors are first treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The effect of a CB1 agonist is to inhibit this stimulation. Rimonabant, as an inverse agonist, can increase cAMP levels on its own and will block the inhibitory effect of an agonist.[10][11][13] Cellular cAMP levels are then quantified using methods like enzyme-linked immunosorbent assay (ELISA).

-

In Vivo Models

-

Diet-Induced Obesity (DIO) Models:

-

Objective: To evaluate the effect of Rimonabant on body weight, food intake, and metabolic parameters in an obesity-relevant model.

-

Methodology: Rodents (typically mice or rats) are fed a high-fat diet for several weeks to induce obesity and related metabolic dysfunctions.[15][16] Animals are then treated with Rimonabant (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.[16] Key endpoints measured over the treatment period include daily food intake, body weight, body composition (fat and lean mass), and metabolic markers in blood samples (e.g., glucose, insulin, triglycerides, HDL cholesterol).[15][17][18]

-

-

Behavioral Assays (e.g., Catalepsy Bar Test):

-

Objective: To assess the central nervous system effects of Rimonabant and its ability to antagonize the effects of CB1 agonists.

-

Methodology: A CB1 agonist like WIN55,212-2 is administered to mice, which induces a cataleptic state (a state of immobility). To test Rimonabant's antagonistic properties, it is administered prior to the agonist.[19] The latency of the mouse to move from a fixed position (e.g., forepaws on a raised bar) is measured. Rimonabant effectively blocks the agonist-induced catalepsy.[19]

-

Visualizing the Molecular and Experimental Pathways

To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: Rimonabant's inverse agonist action on the CB1 receptor signaling cascade.

Caption: A generalized experimental workflow for preclinical drug development.

Physiological and Pharmacological Consequences

The blockade of CB1 receptors by Rimonabant translates into significant physiological effects, primarily related to appetite and metabolism.

-

Appetite and Weight Regulation: The endocannabinoid system is known to play a significant role in appetitive drive.[1][2] By blocking CB1 receptors in the hypothalamus and other brain regions involved in food intake, Rimonabant reduces appetite and food consumption, leading to weight loss.[4][20] Clinical trials, such as the Rimonabant in Obesity (RIO) studies, consistently demonstrated that patients treated with 20 mg of Rimonabant experienced significant reductions in body weight and waist circumference compared to placebo.[1][17][18][21]

-

Metabolic Effects: Rimonabant's benefits extended beyond simple weight loss. Treatment was associated with improvements in several metabolic risk factors.[15][22] These included an increase in high-density lipoprotein (HDL) cholesterol, a decrease in triglyceride levels, and improved insulin sensitivity.[1][17][18] Some of these effects appeared to be at least partially independent of weight loss, suggesting a direct effect on peripheral tissues like adipose tissue, the liver, and skeletal muscle.[4][17][21] For instance, Rimonabant was shown to induce the expression of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[17][20]

-

Adverse Central Nervous System Effects: Despite its efficacy in treating obesity and metabolic syndrome, Rimonabant's journey was cut short due to significant psychiatric side effects.[3][4] The widespread distribution of CB1 receptors in the brain means that their blockade can interfere with mood and emotional regulation.[18] Post-marketing surveillance and meta-analyses of clinical trial data revealed an increased risk of depression, anxiety, and suicidal ideation among patients taking Rimonabant.[3][21] These severe adverse events ultimately led to its withdrawal from the market.[6][21]

Conclusion

This compound remains a landmark compound in the study of the endocannabinoid system. Its potent and selective inverse agonist activity at the CB1 receptor provided a powerful tool to probe the system's role in energy homeostasis and offered a novel therapeutic strategy for obesity. While its clinical application was terminated due to centrally-mediated psychiatric adverse effects, the story of Rimonabant has provided invaluable lessons for drug development. The profound metabolic benefits observed have spurred ongoing research into new generations of CB1 receptor antagonists, particularly those that are peripherally restricted and do not cross the blood-brain barrier, thereby aiming to retain the metabolic advantages while avoiding the detrimental psychiatric side effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. profiles.foxchase.org [profiles.foxchase.org]

- 3. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Rimonabant improves metabolic parameters partially attributed to restoration of high voltage-activated Ca2+ channels in skeletal muscle in HFD-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. archive.connect.h1.co [archive.connect.h1.co]

- 18. ahajournals.org [ahajournals.org]

- 19. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimonabant Hydrochloride: A Technical Analysis of its Role in Appetite Suppression and Weight Management

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rimonabant hydrochloride, marketed as Acomplia, was the first selective cannabinoid-1 (CB1) receptor antagonist developed for the treatment of obesity.[1] It demonstrated significant efficacy in promoting weight loss and improving cardiometabolic risk factors by modulating the endocannabinoid system, a key regulator of appetite and energy balance.[2][3] However, its clinical use was short-lived due to severe psychiatric adverse effects, including depression, anxiety, and an increased risk of suicide, leading to its withdrawal from the market.[4][5][6] This technical guide provides a comprehensive overview of rimonabant's mechanism of action, summarizes quantitative data from pivotal clinical trials, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Antagonism of the CB1 Receptor

Rimonabant exerts its effects by acting as a selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][7] The endocannabinoid system, comprising receptors like CB1, endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), and enzymes, is a crucial neuromodulatory system that regulates energy homeostasis, food intake, and lipid and glucose metabolism.[7][8]

Central and Peripheral Effects:

-

Central Nervous System: CB1 receptors are densely expressed in brain regions that control appetite, such as the hypothalamus.[7] Activation of these receptors by endocannabinoids typically stimulates appetite.[7] Rimonabant blocks these receptors, thereby reducing the activity of appetite-stimulating pathways and decreasing food intake.[7][9]

-

Peripheral Tissues: CB1 receptors are also present in peripheral tissues, including adipose tissue, the liver, and skeletal muscle.[7] By blocking these peripheral receptors, rimonabant was shown to have effects beyond what would be expected from weight loss alone.[10] In adipose tissue, CB1 receptor inhibition can lead to reduced fat storage (lipogenesis), while in the liver, it may mitigate the accumulation of fat.[7]

Rimonabant functions as an inverse agonist, meaning it preferentially binds to and stabilizes the inactive state of the CB1 receptor, thus reducing its basal level of signaling activity even in the absence of an agonist.[1][11] This contrasts with a neutral antagonist, which would only block the action of agonists without affecting the receptor's basal activity.[11]

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Rimonabant—A Selective CB1 Antagonist | Semantic Scholar [semanticscholar.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Research Applications of Rimonabant Hydrochloride: A Technical Guide

Introduction

Rimonabant Hydrochloride, initially developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity, was withdrawn from the market due to concerns about psychiatric side effects.[1][2] Despite its clinical discontinuation, the unique mechanism of action of Rimonabant continues to make it a valuable tool in preclinical research.[3] As an inverse agonist of the CB1 receptor, it not only blocks the receptor but also reduces its constitutive activity.[1][4][5] This technical guide provides an in-depth overview of the off-label research applications of this compound, focusing on its use in studies of cancer, addictive disorders, and metabolic conditions beyond obesity.

Core Mechanism of Action

Rimonabant's primary mechanism is the selective antagonism of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[1][6] By blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), Rimonabant modulates signaling pathways that regulate appetite, energy balance, and reward processing.[1][7]

Off-Label Research in Oncology

Emerging preclinical evidence suggests that Rimonabant may possess anti-neoplastic properties in various cancers.

Breast Cancer

In human breast cancer cell lines, Rimonabant has been shown to inhibit proliferation.[8] This effect was more pronounced in highly invasive metastatic cells (MDA-MB-231) compared to less-invasive lines (T47D and MCF-7). The anti-proliferative mechanism involves a G1/S-phase cell cycle arrest, a decrease in the expression of cyclins D and E, and an increase in the cyclin-dependent kinase inhibitor p27KIP1.[8] Notably, this effect is proposed to be mediated through the displacement of the CB1 receptor from lipid rafts.[8]

Colon Cancer

Studies on human colorectal cancer cell lines (DLD-1, CaCo-2, and SW620) have demonstrated that Rimonabant can significantly reduce cell growth and induce cell death.[9] In DLD-1 cells, Rimonabant was found to cause a G2/M cell cycle arrest, leading to mitotic catastrophe, a form of cell death characterized by chromosome mis-segregation.[9] Furthermore, in an in vivo mouse model of azoxymethane-induced colon carcinogenesis, Rimonabant significantly reduced the formation of aberrant crypt foci, which are precursor lesions to colorectal cancer.[9]

Other Cancers

Rimonabant has also been investigated in other cancer types. For instance, it has been shown to reduce the viability of murine fibrosarcoma cells by inducing apoptosis and modulating the cell cycle.[10] In murine immortalized keratinocytes, Rimonabant reduced cell viability and induced apoptosis, suggesting a potential role in skin cancer research.[11]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Cancer Type | Effect | Concentration/Dose | Outcome |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | Not specified | More effective than in less invasive cells |

| DLD-1, CaCo-2, SW620 | Colon Cancer | Reduction of cell growth | Not specified | Significant reduction |

| DLD-1 | Colon Cancer | G2/M cell cycle arrest | Not specified | Observed |

| C5N (murine keratinocytes) | Skin (research model) | Decreased cell viability | 0.3 µM - 10 µM | Concentration-dependent decrease after 24h |

| Meth-A (murine fibrosarcoma) | Fibrosarcoma | Induction of apoptosis | Not specified | Observed |

| In Vivo Model | Cancer Type | Treatment Regimen | Outcome | |

| Azoxymethane-induced mice | Colon Cancer | Not specified | Significant decrease in aberrant crypt foci |

Research in Addictive Disorders

The role of the endocannabinoid system in reward and addiction has prompted research into the use of Rimonabant for substance use disorders.

Nicotine and Alcohol Dependence

Preclinical studies have shown that Rimonabant can modulate behaviors related to nicotine and alcohol addiction. In a rat model, Rimonabant was found to prevent nicotine-induced relapse to alcohol seeking in a dose-dependent manner. It has also been shown to reduce cue-associated relapse in nicotine-dependent rats. The STRATUS (Studies with Rimonabant and Tobacco Use) clinical trials investigated Rimonabant for smoking cessation, with some promising initial results before the drug's withdrawal.[12]

Quantitative Data on Effects in Addiction Models

| Animal Model | Substance | Rimonabant Dose | Effect |

| Rats | Nicotine-induced alcohol relapse | 0.03, 0.3, 3.0 mg/kg i.p. | Dose-dependent reversal of relapse |

| Rats | Cue-induced nicotine seeking | Not specified | Reduced relapse |

| Mice | Nicotine and ethanol locomotor sensitization | 0.5, 1, 2 mg/kg i.p. | Attenuated sensitization |

Research in Metabolic and Inflammatory Conditions

While originally developed for obesity, research has explored Rimonabant's effects on a broader range of metabolic and inflammatory parameters, with some effects being independent of weight loss.[13]

Cardiometabolic Risk Factors

The Rimonabant in Obesity (RIO) clinical trial program provided extensive data on its effects.[7][12] In these studies, a 20 mg/day dose of Rimonabant was associated with:

-

Improvements in insulin resistance and glycemic control in patients with type 2 diabetes.[7]

-

A reduction in C-reactive protein levels.[7]

Quantitative Data from the RIO Clinical Trials (1-year data, 20 mg/day Rimonabant vs. Placebo)

| Parameter | Rimonabant Change | Placebo Change |

| Body Weight | -6.5 kg | -1.6 kg |

| Waist Circumference | -6.4 cm | -2.5 cm |

| HDL Cholesterol | +16.4% | +5.4% |

| Triglycerides | -6.9% | +7.9% |

| HbA1c (in diabetic patients) | -0.6% | Not specified |

Anti-inflammatory Effects

Rimonabant has demonstrated topical anti-inflammatory properties in a mouse model of croton oil-induced ear dermatitis, where it significantly reduced edema and leukocyte infiltration.[11]

Experimental Protocols

Western Blotting for Apoptosis and Cell Cycle Markers in Cancer Cells

-

Cell Culture and Treatment: Plate human colon cancer cells (e.g., DLD-1) and grow to 70-80% confluency. Treat cells with desired concentrations of Rimonabant or vehicle control for 24-48 hours.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-PARP-1, anti-p-p38 MAPK, anti-p-Chk1) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis in Cancer Cells

-

Cell Preparation: Treat cancer cells (e.g., DLD-1) with Rimonabant as described above. Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Model of Azoxymethane-Induced Colon Carcinogenesis

-

Animal Model: Use male BALB/c mice, 6-8 weeks old.

-

Carcinogen Induction: Administer weekly intraperitoneal injections of azoxymethane (AOM) at a dose of 10 mg/kg body weight for 6 weeks.[15]

-

Rimonabant Treatment: Following AOM injections, treat mice with Rimonabant (e.g., 10 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 10-16 weeks).

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice and dissect the colons. Count the number of aberrant crypt foci (ACF) under a microscope after staining with methylene blue.

Conclusion

This compound, despite its withdrawal from clinical use, remains a significant pharmacological tool for investigating the role of the endocannabinoid system in a variety of pathological processes. Its off-label applications in oncology, addiction, and metabolic research continue to yield valuable insights into the therapeutic potential of CB1 receptor modulation. The data and protocols summarized in this guide are intended to support researchers and drug development professionals in designing and interpreting studies that utilize this compound to explore novel therapeutic avenues.

References

- 1. Rimonabant attenuates sensitization, cross-sensitization and cross-reinstatement of place preference induced by nicotine and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rimonabant inhibits human colon cancer cell growth and reduces the formation of precancerous lesions in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rimonabant Kills Colon Cancer Stem Cells without Inducing Toxicity in Normal Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinatorial effects of cannabinoid receptor 1 and 2 agonists on characteristics and proteomic alteration in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.hse.ru [publications.hse.ru]

- 9. Synergistic inhibition of human colon cancer cell growth by the cannabinoid CB1 receptor antagonist rimonabant and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotine Modulates Alcohol-Seeking and Relapse by Alcohol-Preferring (P) Rats in a Time Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azoxymethane-Induced Colon Carcinogenesis in Mice Occurs Independently of De Novo Thymidylate Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]